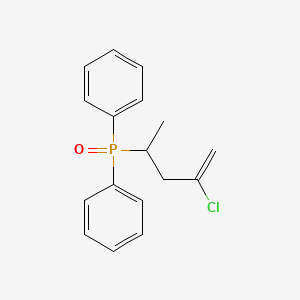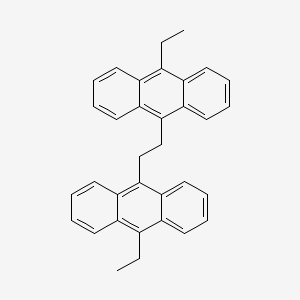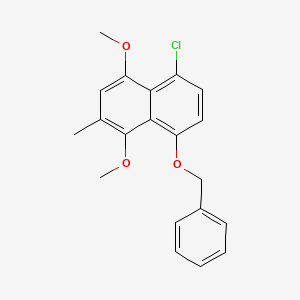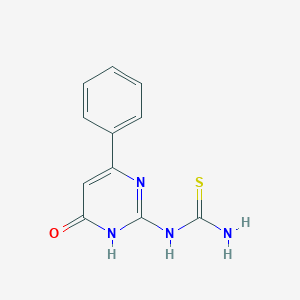
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate typically involves the reaction of diphenylmethylphosphine with 1-hydroxycyclohexyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as triethylamine. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphines, and substituted phosphonates, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as osteoporosis and cancer.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in bone resorption, making it a potential therapeutic agent for bone-related diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alendronate: A bisphosphonate used to treat osteoporosis.
Risedronate: Another bisphosphonate with similar applications.
Zoledronate: A potent bisphosphonate used in the treatment of bone metastases.
Uniqueness
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Unlike other bisphosphonates, it has a cyclohexyl group, which may influence its interaction with biological targets and its overall efficacy in therapeutic applications .
Eigenschaften
CAS-Nummer |
89865-27-0 |
|---|---|
Molekularformel |
C32H33O4P |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
1-dibenzhydryloxyphosphorylcyclohexan-1-ol |
InChI |
InChI=1S/C32H33O4P/c33-32(24-14-5-15-25-32)37(34,35-30(26-16-6-1-7-17-26)27-18-8-2-9-19-27)36-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-31,33H,5,14-15,24-25H2 |
InChI-Schlüssel |
DSWYLCGDJLWHDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(O)P(=O)(OC(C2=CC=CC=C2)C3=CC=CC=C3)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


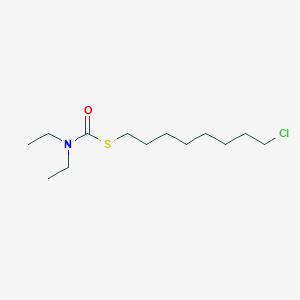



![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole](/img/structure/B14393013.png)
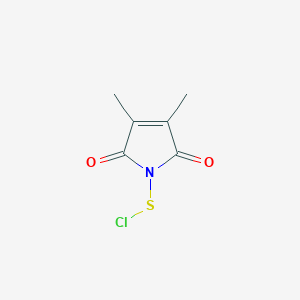
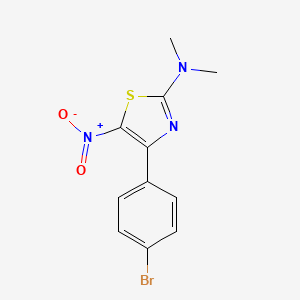
![Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate](/img/structure/B14393030.png)
![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)
